![molecular formula C21H16ClNO B12557733 (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one CAS No. 146371-22-4](/img/structure/B12557733.png)
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a chlorophenyl group, an imino group, and a diphenylpropanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one typically involves the reaction of 4-chloroaniline with benzaldehyde derivatives under acidic or basic conditions to form the imine intermediate. This intermediate then undergoes further reactions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imine derivatives and chlorophenyl-containing compounds. Examples are (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one and other substituted imines .
Uniqueness
What sets (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its chlorophenyl group and imine functionality make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
146371-22-4 |
---|---|
Molekularformel |
C21H16ClNO |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)imino-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H16ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14H,15H2 |
InChI-Schlüssel |
FJFNTNJIWLJNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.